molecular formula C20H21N3O5 B11114148 N-(phenylcarbonyl)glycyl-(E)-N-(3,4-dimethoxybenzylidene)glycinamide

N-(phenylcarbonyl)glycyl-(E)-N-(3,4-dimethoxybenzylidene)glycinamide

Cat. No.: B11114148
M. Wt: 383.4 g/mol
InChI Key: YEXOOQHEFVUTAT-UHFFFAOYSA-N
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Description

N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group, a dimethoxyphenyl group, and a Schiff base linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by further reactions to introduce the benzamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base linkage to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, contributes to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[[2-[(3,4-dimethoxyphenyl)methylideneamino]-2-oxoethyl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H21N3O5/c1-27-16-9-8-14(10-17(16)28-2)11-21-18(24)12-22-19(25)13-23-20(26)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

YEXOOQHEFVUTAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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